molecular formula C18H14O B12881572 2-(2-Vinylstyryl)benzofuran

2-(2-Vinylstyryl)benzofuran

Cat. No.: B12881572
M. Wt: 246.3 g/mol
InChI Key: KKFCAMOXAHOCKE-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Vinylstyryl)benzofuran is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring

Chemical Reactions Analysis

Types of Reactions: 2-(2-Vinylstyryl)benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Ethyl-substituted benzofurans.

    Substitution: Halogenated or nitrated benzofurans.

Mechanism of Action

Comparison with Similar Compounds

    Benzofuran: The parent compound, which lacks the vinylstyryl group.

    2-Phenylbenzofuran: A similar compound with a phenyl group instead of the vinylstyryl group.

    2-(2-Ethylstyryl)benzofuran: A derivative with an ethyl group instead of the vinyl group.

Uniqueness: 2-(2-Vinylstyryl)benzofuran stands out due to its unique vinylstyryl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H14O

Molecular Weight

246.3 g/mol

IUPAC Name

2-[(E)-2-(2-ethenylphenyl)ethenyl]-1-benzofuran

InChI

InChI=1S/C18H14O/c1-2-14-7-3-4-8-15(14)11-12-17-13-16-9-5-6-10-18(16)19-17/h2-13H,1H2/b12-11+

InChI Key

KKFCAMOXAHOCKE-VAWYXSNFSA-N

Isomeric SMILES

C=CC1=CC=CC=C1/C=C/C2=CC3=CC=CC=C3O2

Canonical SMILES

C=CC1=CC=CC=C1C=CC2=CC3=CC=CC=C3O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.